molecular formula C9H8N2O B181916 7-Methyl-1,8-naphthyridin-4(1H)-one CAS No. 1569-18-2

7-Methyl-1,8-naphthyridin-4(1H)-one

Cat. No. B181916
CAS RN: 1569-18-2
M. Wt: 160.17 g/mol
InChI Key: JVJJTRYGAHJGAZ-UHFFFAOYSA-N
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Description

7-Methyl-1,8-naphthyridin-4(1H)-one is a chemical compound that belongs to the class of naphthyridine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of pharmaceuticals.

Scientific Research Applications

  • Protein Tyrosine Kinases Inhibition

    7-Substituted 1,8-naphthyridines have been found to be potent inhibitors of protein tyrosine kinases, showing selectivity for c-Src, which is significant in cancer research (Thompson et al., 2000).

  • Photophysical, Electrochemical, and DNA-binding Properties

    Studies on 1,8-naphthyridine-based boron heterocycles have revealed insights into their photophysical, electrochemical, and DNA-binding properties, suggesting applications in biochemistry and molecular biology (Bonacorso et al., 2018).

  • Potential Anti-Parkinson's Agents

    Derivatives of 1,8-naphthyridine have shown potential as anti-Parkinson’s agents. Their structure-activity relationship indicates effectiveness in binding to Adenosine A2A receptors (Ojha et al., 2021).

  • Antibacterial Activity and Efflux Pump Inhibition

    Certain 1,8-naphthyridine derivatives have demonstrated antibacterial activity and the ability to inhibit efflux pumps in multiresistant Staphylococcus aureus strains, relevant in addressing antibiotic resistance (Oliveira-Tintino et al., 2020).

  • Synthesis and Characterization of Novel Derivatives

    Research on the synthesis and characterization of novel 1,8-naphthyridine derivatives, including their potential biological activities, has been a significant area of focus (Vu et al., 2002).

  • Spectroscopic and Theoretical Studies

    Studies have explored the solvatochromism in naphthyridine derivatives, contributing to the understanding of their behavior in different solvents, which is crucial in chemical and pharmaceutical research (Santo et al., 2003).

  • Suzuki–Miyaura Cross-Couplings

    Research has been conducted on the practical synthesis of naphthyridones through Suzuki–Miyaura cross-coupling reactions, which is important in organic synthesis and pharmaceuticals (Montoir et al., 2014).

  • Binding Affinity in DNA Duplexes

    The binding affinity of naphthyridine derivatives for cytosine in DNA duplexes has been studied, providing insights into their interactions at the molecular level, important in genetics and pharmacology (Sato et al., 2009).

properties

IUPAC Name

7-methyl-1H-1,8-naphthyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-2-3-7-8(12)4-5-10-9(7)11-6/h2-5H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJJTRYGAHJGAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50197954
Record name 7-Methyl-1,8-naphthyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50197954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-1,8-naphthyridin-4(1H)-one

CAS RN

1569-18-2, 49655-73-4
Record name 4-Hydroxy-7-methyl-1,8-naphthyridine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methyl-1,8-naphthyridin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49655-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 7-Methyl-1,8-naphthyridin-4(1H)-one
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Record name 7-Methyl-1,8-naphthyridin-4(1H)-one
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Record name 7-methyl-1,8-naphthyridin-4(1H)-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
PL Ferrarini, V Calderone, T Cavallini, C Manera… - Bioorganic & medicinal …, 2004 - Elsevier
Cannabinoid receptors have been studied extensively in view of their potential functional role in several physiological and pathological processes. For this reason, the search for new …
Number of citations: 47 www.sciencedirect.com
K Chen, SC Kuo, MC Hsieh, A Mauger… - Journal of medicinal …, 1997 - ACS Publications
As part of our continuing search for potential anticancer drug candidates in the 2-aryl-1,8-naphthyridin-4(1H)-one series, we have synthesized two series of 3‘-substituted 2-phenyl-1,8-…
Number of citations: 124 pubs.acs.org
AA Santilli, AC Scotese… - Journal of Medicinal …, 1975 - ACS Publications
3-Ethyl-l, 2, 3, 4, 5, 6-hexahydro-8-hydroxy-6-methyl-3-benza-zocine (2d). To 20 ml of 2-butanone was added 1.6 g (6.6 mmol) of 2a-HCl, 1.1 g (7.0 mmol) of EtI, and 1.5 g of K2CO3 (…
Number of citations: 17 pubs.acs.org
F Wedian, I Mhaidat, NA Braik… - Int. J. Corros. Scale …, 2022 - researchgate.net
The synthesis of two novel organic inhibitors (1-ethyl-3-(5-mercapto-4-methyl-4H-1, 2, 4-triazol-3-yl)-7-methyl-1, 8-naphthyridin-4 (1H)-one)(abbreviated as CpdI) and (1-ethyl-7-methyl-3…
Number of citations: 2 www.researchgate.net
N Aggarwal, R Kumar, P Dureja, JM Khurana - European Journal of …, 2011 - Elsevier
Novel nalidixic acid based 1,2,4-triazole derivatives were synthesized and characterized using spectral techniques like 1 H NMR, 13 C NMR, IR and mass spectrometry. All these …
Number of citations: 109 www.sciencedirect.com
K Manna, YK Agrawal - European journal of medicinal chemistry, 2010 - Elsevier
Twenty-eight newer 3-benzofuran-5-aryl-1-pyrazolyl-pyridylmethanone and 3-benzofuran-5-aryl-1-pyrazolylcarbonyl-4-oxo-naphthyridin analogs were synthesized by microwave …
Number of citations: 99 www.sciencedirect.com
F Deeba, N Abbas, MT Butt, RA Khan… - Chemistry …, 2018 - bosaljournals.com
A series of novel 1, 3, 4-oxadiazole analogues was synthesized from cyclization of hydrazones of substituted 1-ethyl-1, 4-dihydro-7-methyl-4-oxo-1, 8-naphthyridine-3-carbohydrazides …
Number of citations: 9 bosaljournals.com
M Wozniak, H van der Plas - Advances in Heterocyclic Chemistry, 2000 - books.google.com
The chemistry of naphthyridines has developed significantly since the late 1970s. Many compounds containing the naphthyridine ring system show interesting and useful chemical and …
Number of citations: 1 books.google.com
M Woźniak, H Van Der Plas - 2000 - Elsevier
Publisher Summary The chemistry of naphthyridines has developed significantly since the late 1970s. Many compounds containing the naphthyridine ring system show interesting and …
Number of citations: 2 www.sciencedirect.com
N Aggarwal, R Kumar, P Dureja… - Chemical biology & …, 2012 - Wiley Online Library
Novel nalidixic acid‐based 1,3,4‐thia(oxa)diazoles, their thio ethers, sulfones, bis mercapto, and Mannich bases were synthesized and characterized by Infrared spectra, 1 H NMR, 13 …
Number of citations: 65 onlinelibrary.wiley.com

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